molecular formula C26H27ClN2O4S B11247385 6-tert-butyl-N-(2-chlorobenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-(2-chlorobenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11247385
M. Wt: 499.0 g/mol
InChI Key: KQBZWMZVXBLWJQ-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a tert-butyl group, and a chlorophenylmethyl group. It is used in various scientific research applications due to its versatile chemical properties.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of the benzoxazine ring and the combination of functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C26H27ClN2O4S

Molecular Weight

499.0 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H27ClN2O4S/c1-26(2,3)19-13-14-23-22(15-19)29(34(31,32)20-10-5-4-6-11-20)17-24(33-23)25(30)28-16-18-9-7-8-12-21(18)27/h4-15,24H,16-17H2,1-3H3,(H,28,30)

InChI Key

KQBZWMZVXBLWJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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